molecular formula C14H13F3N2O2S B2795355 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1351601-71-2

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2795355
CAS No.: 1351601-71-2
M. Wt: 330.33
InChI Key: PFWVQSJGEIKMEX-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C14H13F3N2O2S and its molecular weight is 330.33. The purity is usually 95%.
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Biological Activity

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-yl)urea, also known as THU, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C14H13F3N2O2S
Molecular Weight : 330.33 g/mol
IUPAC Name : 1-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-thiophen-2-ylurea

The compound features a thiophene ring and a trifluoromethyl group, which are significant for its biological activity. The presence of these functional groups enhances its interaction with biological targets.

Synthesis

The synthesis of THU typically involves the reaction of appropriate thiourea derivatives with trifluoromethyl phenols under controlled conditions. The process often includes the formation of intermediates that are crucial for achieving the desired structural configuration.

Antimicrobial Activity

THU has demonstrated significant antimicrobial properties against various bacterial strains. Notably, studies have shown that related compounds exhibit:

  • Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL against methicillin-resistant Staphylococcus aureus .
  • Enhanced activity against mycobacteria, outperforming standard antibiotics like isoniazid .

The presence of the thiophene moiety is believed to contribute to this antimicrobial efficacy by disrupting bacterial cell wall synthesis.

Anticancer Activity

Research indicates that THU and its derivatives possess anticancer properties. A review highlighted the following findings:

  • Compounds similar to THU exhibited IC50 values ranging from 7 to 20 µM against various cancer cell lines, including pancreatic and prostate cancers .
  • The mechanism of action involves targeting specific molecular pathways that regulate cell proliferation and apoptosis, making them potential candidates for cancer therapy .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study compared the antimicrobial effects of THU derivatives with traditional antibiotics.
    • Results indicated that certain derivatives had comparable or superior activity against strains such as E. coli and K. pneumoniae, with inhibition zones measuring up to 30 mm .
  • Anticancer Evaluation :
    • In vitro tests on human leukemia cell lines showed promising results with IC50 values as low as 1.50 µM for bis-thiourea structures derived from THU .
    • The compounds were found to inhibit angiogenesis and alter signaling pathways critical for cancer progression.

Research Findings Summary Table

Activity Type Tested Organisms/Cell Lines MIC/IC50 Values Notes
AntimicrobialStaphylococcus aureus2 µg/mLEffective against resistant strains
AntimicrobialE. coli, K. pneumoniae40-50 µg/mLComparable to ceftriaxone
AnticancerVarious cancer cell lines7-20 µMTargets specific molecular pathways
AnticancerHuman leukemia cells1.50 µMDemonstrated significant cytotoxicity

Properties

IUPAC Name

1-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2S/c15-14(16,17)10-5-3-9(4-6-10)11(20)8-18-13(21)19-12-2-1-7-22-12/h1-7,11,20H,8H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWVQSJGEIKMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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